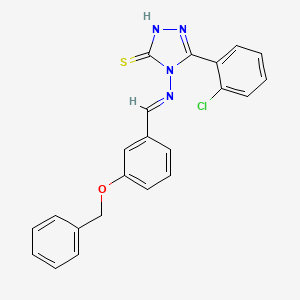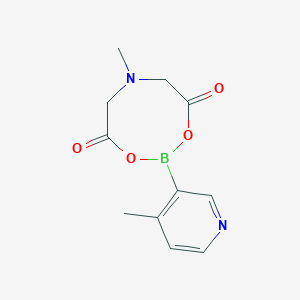
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which includes a boron atom integrated into a dioxazaborocane ring. The presence of boron in organic compounds often imparts unique chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione typically involves the formation of the dioxazaborocane ring through a series of reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds in the presence of boron reagents . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for synthesizing complex boron-containing compounds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This process would require careful optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Oxidation: The boron atom in the compound can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form boron hydrides.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Boron hydrides.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to its unique chemical properties.
Medicine: Investigated for its potential as a boron neutron capture therapy (BNCT) agent for cancer treatment.
Industry: Used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mechanism of Action
The mechanism of action of 6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione involves its interaction with various molecular targets. The boron atom can form stable complexes with biomolecules, which can alter their function. For example, in BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Similar Compounds
Boronic acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Borates: Compounds containing a boron atom bonded to oxygen atoms.
Boron hydrides: Compounds containing boron and hydrogen atoms.
Uniqueness
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its dioxazaborocane ring structure, which imparts distinct chemical properties compared to other boron-containing compounds. This uniqueness makes it valuable for specific applications, such as in BNCT and advanced material synthesis.
Properties
Molecular Formula |
C11H13BN2O4 |
|---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
6-methyl-2-(4-methylpyridin-3-yl)-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C11H13BN2O4/c1-8-3-4-13-5-9(8)12-17-10(15)6-14(2)7-11(16)18-12/h3-5H,6-7H2,1-2H3 |
InChI Key |
GBBNAGRLIVKTEN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C=CN=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


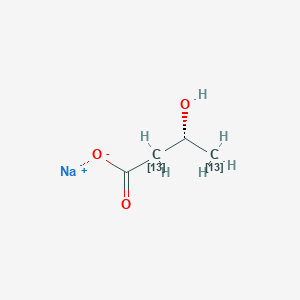

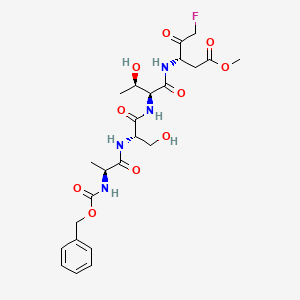
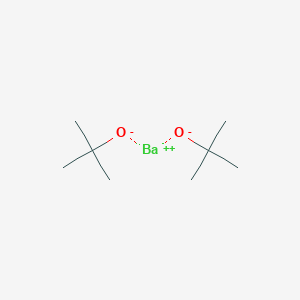
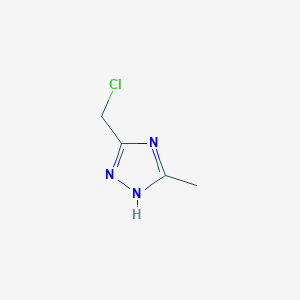
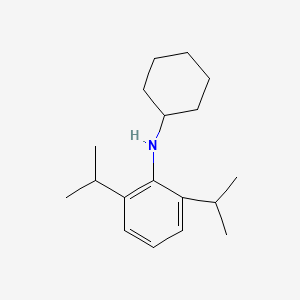
![bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)
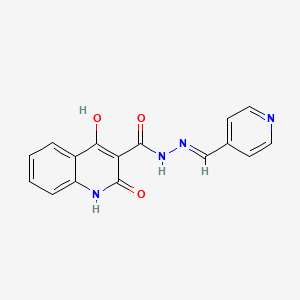
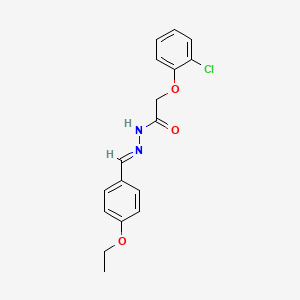
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)
